molecular formula C23H22FNO5S B2984559 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one CAS No. 1797317-30-6

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

Cat. No.: B2984559
CAS No.: 1797317-30-6
M. Wt: 443.49
InChI Key: MLGCLQUIRVPBBE-UHFFFAOYSA-N
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Description

3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one is a complex organic compound primarily notable for its potential applications in the fields of chemistry, biology, and medicine. This compound includes functional groups that suggest a diverse range of chemical behaviors and reactivities.

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one typically involves multi-step organic synthesis strategies. The process might begin with the formation of the azetidine ring, followed by functional group modifications and coupling reactions to attach the fluorophenoxy and furan-based groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in determining the yield and purity of the final product.

Industrial production methods: Industrial synthesis might employ large-scale batch reactors or continuous flow systems to produce this compound. Key considerations include process optimization for efficiency, cost-effectiveness, and minimizing byproducts.

Chemical Reactions Analysis

Types of reactions: This compound can undergo various reactions such as:

  • Oxidation

  • Reduction

  • Substitution

Common reagents and conditions: Reagents commonly used for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogenating agents or nucleophiles.

Major products formed: Depending on the type of reaction, this compound can form derivatives that maintain the core structure while introducing new functional groups. For example, oxidation might convert primary alcohols to aldehydes or carboxylic acids, whereas substitution reactions could replace the fluorine with other groups.

Scientific Research Applications

Chemistry: The compound's unique structure allows for the exploration of new synthetic pathways and reaction mechanisms in organic chemistry.

Biology: In biological research, it can serve as a tool to study enzyme interactions or as a potential lead compound in drug discovery.

Medicine: The compound's ability to modulate biological pathways makes it a candidate for pharmacological research, potentially leading to new therapeutic agents.

Industry: It can be used in the development of advanced materials or as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 3-(3-(4-Fluorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one exerts its effects typically involves interaction with specific molecular targets such as enzymes or receptors. The fluorophenoxy group could interact with hydrophobic pockets, while the sulfonyl group might form hydrogen bonds or ionic interactions, leading to changes in biological activity.

Comparison with Similar Compounds

  • 3-(3-(4-Chlorophenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

  • 3-(3-(4-Methylphenoxy)phenyl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)propan-1-one

These similar compounds highlight the versatility of the core structure, with modifications leading to potentially different reactivity and applications.

Properties

IUPAC Name

3-[3-(4-fluorophenoxy)phenyl]-1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22FNO5S/c24-18-7-9-19(10-8-18)30-20-4-1-3-17(13-20)6-11-23(26)25-14-22(15-25)31(27,28)16-21-5-2-12-29-21/h1-5,7-10,12-13,22H,6,11,14-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLGCLQUIRVPBBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CC(=CC=C2)OC3=CC=C(C=C3)F)S(=O)(=O)CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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